molecular formula C9H7FN2S B1338566 5-(4-Fluorophenyl)thiazol-2-amine CAS No. 774-50-5

5-(4-Fluorophenyl)thiazol-2-amine

Cat. No. B1338566
CAS RN: 774-50-5
M. Wt: 194.23 g/mol
InChI Key: ADOSTLZJKSBUSD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)thiazol-2-amine is a compound that belongs to the thiazole family, characterized by a heterocyclic ring containing both sulfur and nitrogen. The presence of the 4-fluorophenyl group suggests that the compound may exhibit interesting chemical and biological properties, such as antimicrobial activity, as seen in similar compounds .

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-step reactions. For instance, a Gewald synthesis technique was used to synthesize a compound with a similar structure, starting from a substituted phenyl ethanone, malononitrile, a mild base, and sulfur powder . Another method employed is the Hantzsch thiazole synthesis, which involves reacting precursors like phenylthiourea and phenacyl bromide under specific conditions . These methods highlight the versatility of synthetic approaches to access the thiazole core with various substituents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the electronic environment and the spatial arrangement of atoms within the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including the formation of Schiff bases when reacted with aldehydes . They can also form cocrystals and salts with other compounds through hydrogen bonding and other non-covalent interactions, as seen in the interaction of a similar thiazole derivative with carboxylic acids . These reactions are important for modifying the properties of the compound and for the development of new materials with desired characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring. The introduction of electron-withdrawing groups like fluorine can affect properties like fluorescence quantum yields and absorption/emission bands . The antimicrobial activity of these compounds can also be attributed to their chemical structure, as certain derivatives have shown excellent activity against various microbial strains .

Scientific Research Applications

Antimicrobial Activity

  • Field : Medicinal Chemistry
  • Application : Thiazoles and their derivatives have been found to exhibit antimicrobial activity . For instance, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .
  • Method : The antimicrobial activity is typically evaluated using standard disc diffusion and broth dilution methods .

Anticancer Activity

  • Field : Oncology
  • Application : Some thiazole derivatives have shown potential as anticancer agents. For example, tiazofurin, a thiazole derivative, is used in cancer treatment .
  • Method : The anticancer activity is usually assessed using cell viability assays on cancer cell lines .

Anti-Inflammatory and Analgesic Activities

  • Field : Pharmacology
  • Application : Certain indole derivatives containing a thiazole moiety have shown anti-inflammatory and analgesic activities .
  • Method : The anti-inflammatory and analgesic activities are typically evaluated using animal models .
  • Results : The results indicate that these compounds can reduce inflammation and pain, with an ulcerogenic index comparable to that of indomethacin and celecoxib .

Antioxidant Activity

  • Field : Biochemistry
  • Application : Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
  • Method : The antioxidant activity is typically evaluated using various in vitro assays, such as the DPPH radical scavenging assay .

Antiviral Activity

  • Field : Virology
  • Application : Some thiazole derivatives have shown potential as antiviral agents . For example, certain thiazole derivatives have been found to inhibit the replication of HIV .
  • Method : The antiviral activity is usually assessed using cell-based assays, where the ability of the compound to inhibit viral replication is measured .

Neuroprotective Activity

  • Field : Neuroscience
  • Application : Thiazole derivatives have been found to exhibit neuroprotective activity . Neuroprotective agents are medications that protect the brain and spinal cord from damage and degeneration .
  • Method : The neuroprotective activity is typically evaluated using cell-based assays and animal models .

Antihypertensive Activity

  • Field : Pharmacology
  • Application : Thiazole derivatives have been found to exhibit antihypertensive activity . Antihypertensive agents are medications that lower high blood pressure .
  • Method : The antihypertensive activity is typically evaluated using animal models .

Antidiabetic Activity

  • Field : Endocrinology
  • Application : Some thiazole derivatives have shown potential as antidiabetic agents . Antidiabetic agents are medications that control high blood sugar levels in patients with diabetes .
  • Method : The antidiabetic activity is usually assessed using animal models .

Antiallergic Activity

  • Field : Immunology
  • Application : Thiazole derivatives have been found to exhibit antiallergic activity . Antiallergic agents are medications that alleviate allergic reactions .
  • Method : The antiallergic activity is typically evaluated using cell-based assays and animal models .

Future Directions

Thiazole derivatives, including “5-(4-Fluorophenyl)thiazol-2-amine”, have potential for further exploration due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and investigating their biological activities.

properties

IUPAC Name

5-(4-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSTLZJKSBUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501277
Record name 5-(4-Fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)thiazol-2-amine

CAS RN

774-50-5
Record name 5-(4-Fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Tavallaei, M Heidarian, M Marzbany… - Iranian Journal of Basic …, 2021 - ncbi.nlm.nih.gov
Objective (s): Cancer is the second important reason for death worldwide. In spite of advances in cancer treatment, however, survival of patients stays weak. Therefore, there is a critical …
M Deng, P Wang, X Long, G Xu, C Wang, J Li… - …, 2023 - Wiley Online Library
A series of 2‐aminothiazole derivatives were designed, synthesized on the basis of bioisosterism strategy and evaluated for their CHK1 inhibitory activity. Most of them exhibited potent …

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